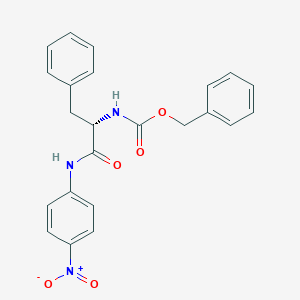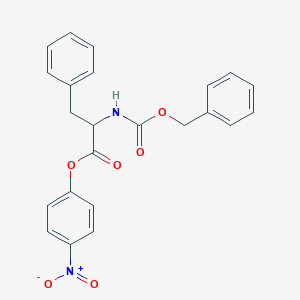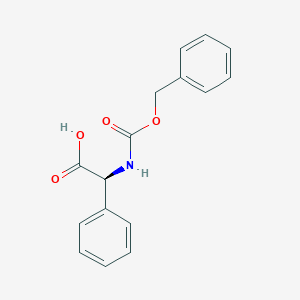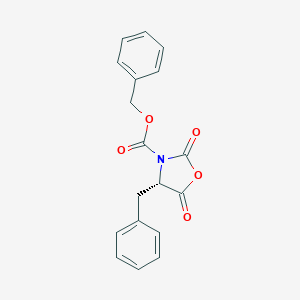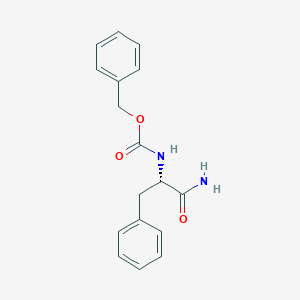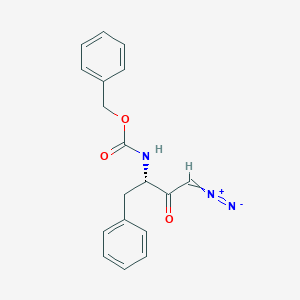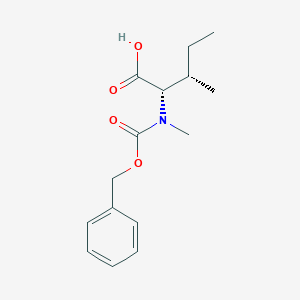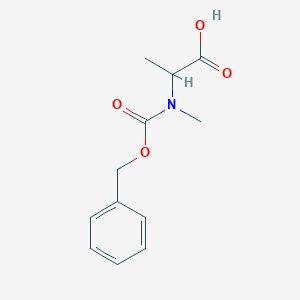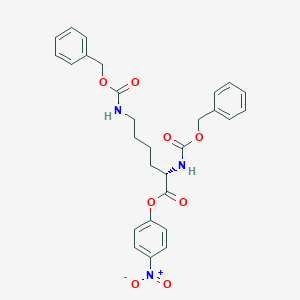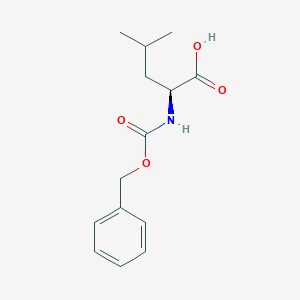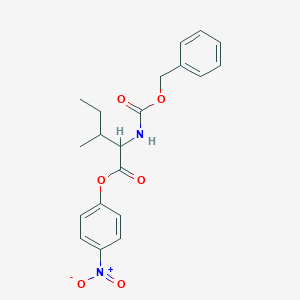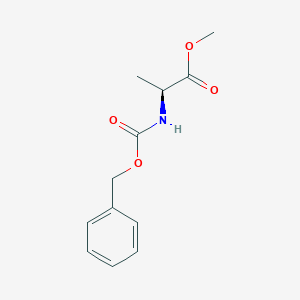
Z-Ala-OMe
Overview
Description
Z-Ala-OMe, also known as N-benzoxycarbonyl-L-alanine methyl ester, is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol .
Synthesis Analysis
Z-Ala-OMe can be synthesized using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The ester of Z-Ala-Phe-OMe is then hydrolyzed using αCT to form Z-Ala-Phe-OH .Molecular Structure Analysis
The molecular structure of Z-Ala-OMe includes a benzyl group attached to a carbonyl group, which is linked to an alanine residue that is further connected to a methyl ester . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
Z-Ala-OMe has a molecular weight of 237.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 237.10010796 g/mol .Scientific Research Applications
Inhibition of Apoptosis
Z-Ala-OMe is structurally related to peptide inhibitors like Z-VAD.FMK, which are known to inhibit apoptosis. These compounds block the processing of caspases, such as CPP32, thereby preventing programmed cell death. This application is crucial in cancer research, where controlling apoptosis can influence tumor growth and response to therapy .
Supramolecular Helical Self-Assembly
The self-assembly of peptides, including those similar to Z-Ala-OMe, can form various micro to nanostructures. This process has significant implications in nanobiotechnology, where it can be utilized to create drug delivery vehicles, porous materials for gas adsorption, and for the fabrication of nanomaterials .
Peptide Synthesis
Z-Ala-OMe can be used in the synthesis of more complex peptides. It serves as a building block in the C-terminal activation of peptide fragments. This is particularly important in the synthesis of peptides with precise configurations, which is essential for biological activity and drug development .
Mechanism of Action
Target of Action
Z-Ala-OMe, also known as benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK), is primarily targeted towards caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
Z-Ala-OMe acts as a pan-caspase inhibitor, meaning it inhibits all caspases . It achieves this by blocking the processing of these enzymes, thereby preventing them from getting activated . This inhibition of caspases leads to the suppression of apoptosis, a form of programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by Z-Ala-OMe is the apoptosis pathway . Under normal conditions, caspases, once activated, lead to a series of events that ultimately result in apoptosis. When z-ala-ome inhibits caspases, it disrupts this pathway, preventing the occurrence of apoptosis .
Result of Action
By inhibiting caspases and subsequently blocking apoptosis, Z-Ala-OMe can significantly influence cellular behavior . In particular, it can prevent cell death in situations where apoptosis is usually induced. This can have a wide range of effects, depending on the context, potentially leading to prolonged cell survival .
properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVFTVXPVXANK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426359 | |
| Record name | Z-Ala-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-OMe | |
CAS RN |
28819-05-8 | |
| Record name | Z-Ala-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Ala-OMe in enzymatic dipeptide synthesis?
A1: Z-Ala-OMe, or N-benzyloxycarbonyl-L-alanine methyl ester, acts as an acyl donor in enzymatic dipeptide synthesis. This means it provides the N-benzyloxycarbonyl-L-alanine group to react with a nucleophile, typically an amino acid or its derivative, to form a new peptide bond.
Q2: How does the choice of enzyme affect the reaction with Z-Ala-OMe?
A2: The choice of enzyme significantly impacts the reaction outcome. The research highlights two proteases:
- Ficin: This sulfhydryl protease displays negligible peptidase activity but considerable esterase activity at alkaline pH []. This characteristic makes it suitable for kinetically controlled dipeptide synthesis using Z-Ala-OMe. The esterase activity allows ficin to cleave the methyl ester bond in Z-Ala-OMe, facilitating the formation of the peptide bond with the nucleophile without unwanted hydrolysis of the newly formed peptide bond.
- Papain: This protease is also capable of catalyzing dipeptide synthesis using Z-Ala-OMe as the acyl donor []. Researchers successfully synthesized N-benzyloxycarbonyl-L-alanyl–L-glutamine (Z–Ala–Gln) using papain. The reaction conditions, such as pH and temperature, were optimized to favor dipeptide synthesis over hydrolysis.
Q3: Are there any limitations to using Z-Ala-OMe in enzymatic dipeptide synthesis?
A3: While Z-Ala-OMe proves to be a useful acyl donor, some potential limitations exist:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



